(S)-2-(1-aminoethyl)aniline
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Overview
Description
(S)-2-(1-aminoethyl)aniline is a chiral compound with the molecular formula C8H12N2 It is an enantiomer of 2-(1-aminoethyl)aniline, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)aniline typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-(1-nitroethyl)aniline using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the nitro compound and hydrogen gas into a reactor containing the catalyst.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-aminoethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
(S)-2-(1-aminoethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1-aminoethyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-aminoethyl)aniline
- (S)-3-(1-aminoethyl)aniline
- (S)-4-(1-aminoethyl)aniline
Uniqueness
(S)-2-(1-aminoethyl)aniline is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions and biological interactions.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]aniline |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3/t6-/m0/s1 |
InChI Key |
QLQQOKKKXYRMRG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1N)N |
Canonical SMILES |
CC(C1=CC=CC=C1N)N |
Origin of Product |
United States |
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